REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][S:6]([NH:9][C:10]1[S:11][C:12]([S:15]CC2C=CC=CC=2)=[CH:13][N:14]=1)(=[O:8])=[O:7]>C1(C)C=CC=CC=1>[CH3:5][S:6]([NH:9][C:10]1[S:11][C:12]([SH:15])=[CH:13][N:14]=1)(=[O:7])=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC=1SC(=CN1)SCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed by decantation
|
Type
|
ADDITION
|
Details
|
To the residue was added
|
Type
|
ADDITION
|
Details
|
a mixture of water (20 ml.) and methylene chloride (20 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Thus obtained insoluble material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1SC(=CN1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |